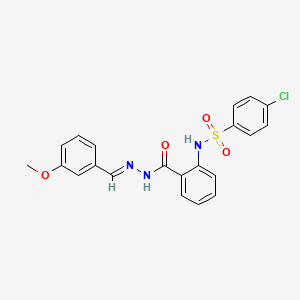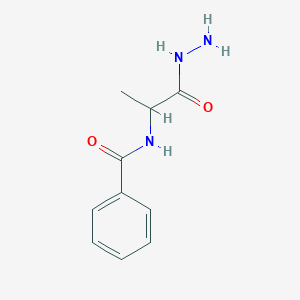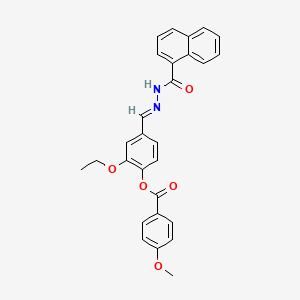![molecular formula C22H26N4 B12002261 1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]- CAS No. 5596-22-5](/img/structure/B12002261.png)
1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(1),N(1)-diethyl-N(2)-{4-[(E)-phenyldiazenyl]-1-naphthyl}-1,2-ethanediamine is a complex organic compound characterized by its unique structure, which includes a naphthyl group, a phenyldiazenyl group, and an ethanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(1)-diethyl-N(2)-{4-[(E)-phenyldiazenyl]-1-naphthyl}-1,2-ethanediamine typically involves multiple steps, starting with the preparation of the naphthyl and phenyldiazenyl intermediates. These intermediates are then coupled with ethanediamine under controlled conditions to form the final product. Common reagents used in these reactions include diazonium salts, which are essential for the formation of the phenyldiazenyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N(1),N(1)-diethyl-N(2)-{4-[(E)-phenyldiazenyl]-1-naphthyl}-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or hydrazines .
Scientific Research Applications
N(1),N(1)-diethyl-N(2)-{4-[(E)-phenyldiazenyl]-1-naphthyl}-1,2-ethanediamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N(1),N(1)-diethyl-N(2)-{4-[(E)-phenyldiazenyl]-1-naphthyl}-1,2-ethanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyl and phenyldiazenyl derivatives, such as:
- Naphthylamine
- Phenyldiazenylbenzene
- Ethylenediamine derivatives
Uniqueness
N(1),N(1)-diethyl-N(2)-{4-[(E)-phenyldiazenyl]-1-naphthyl}-1,2-ethanediamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
5596-22-5 |
|---|---|
Molecular Formula |
C22H26N4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N',N'-diethyl-N-(4-phenyldiazenylnaphthalen-1-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C22H26N4/c1-3-26(4-2)17-16-23-21-14-15-22(20-13-9-8-12-19(20)21)25-24-18-10-6-5-7-11-18/h5-15,23H,3-4,16-17H2,1-2H3 |
InChI Key |
FIQJGKLNYNOONW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC=C(C2=CC=CC=C21)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methoxyphenyl)-4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002180.png)







![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002235.png)
![4-benzyl-N-[(E)-4-pyridinylmethylidene]-1-piperazinamine](/img/structure/B12002238.png)


![N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide](/img/structure/B12002258.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-1-yl)ethylidene]acetohydrazide](/img/structure/B12002265.png)
